1',2'-diepi-ent-Ticagrelor
Description
1',2'-diepi-ent-Ticagrelor is a stereoisomeric derivative of Ticagrelor, a well-known P2Y12 receptor antagonist used clinically as an antiplatelet agent . Structurally, it differs from Ticagrelor in two key aspects:
- Stereochemical configuration: The "ent" designation indicates that it is the enantiomer of Ticagrelor, while "1',2'-diepi" specifies epimerization at the 1' and 2' positions of the cyclopentane-diol moiety .
- Deuteration: The compound listed in includes a deuterated propylthio group (C3H7D7S), which may alter metabolic stability compared to non-deuterated analogs .
The molecular formula is C23H21D7F2N6O4S with a molecular weight of 529.61 g/mol . Its synthesis likely follows methods similar to Ticagrelor, involving cyclopropanation, triazolo[4,5-d]pyrimidine ring formation, and stereoselective hydroxylation steps .
Properties
Molecular Formula |
C₂₃H₂₈F₂N₆O₄S |
|---|---|
Molecular Weight |
522.57 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Differences
The table below compares 1',2'-diepi-ent-Ticagrelor with structurally related compounds:
Key Findings from Research
- Stereochemical Impact : The 1',2'-diepi configuration disrupts hydrogen bonding with the P2Y12 receptor, significantly reducing inhibitory potency compared to Ticagrelor .
- Deuteration Effects : The deuterated propylthio group in this compound-d7 may prolong half-life by resisting cytochrome P450-mediated oxidation, a common metabolic pathway for Ticagrelor .
- Impurity Profiles: Related compounds like Ticagrelor EP Impurity D (MW 562.64) and N-Nitroso ent-Ticagrelor (MW 551.57) highlight the importance of stereochemical control during synthesis to avoid genotoxic byproducts .
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